molecular formula C19H16BrNO5 B6019290 dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate

dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate

Cat. No. B6019290
M. Wt: 418.2 g/mol
InChI Key: XHASDGDMQPZINY-VMPITWQZSA-N
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Description

Dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the isophthalic acid family and is commonly used as a building block for the synthesis of other complex compounds. In

Mechanism of Action

The mechanism of action of dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate in lab experiments is its versatility. It can be easily synthesized using a variety of methods and can be used as a building block for the synthesis of other complex compounds. In addition, it has been extensively studied for its potential applications in various fields, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and care should be taken when handling it in the lab.

Future Directions

There are several future directions for the study of dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate. One area of research is the development of new synthetic methods for its preparation. Another area of research is the exploration of its potential applications in the field of organic electronics, particularly in the development of new organic semiconductors and light-emitting diodes. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential as an anticancer agent and as a probe for imaging studies.

Synthesis Methods

Dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with isophthalic acid to form the intermediate 5-(4-bromobenzylidene)isophthalic acid. This intermediate can then be reacted with dimethylamine and acetic anhydride to form the final product. Other methods include the use of palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

Dimethyl 5-{[3-(4-bromophenyl)acryloyl]amino}isophthalate has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, it has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks and porous polymers. In medicinal chemistry, it has been studied for its potential as an anticancer agent and as a probe for imaging studies.

properties

IUPAC Name

dimethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO5/c1-25-18(23)13-9-14(19(24)26-2)11-16(10-13)21-17(22)8-5-12-3-6-15(20)7-4-12/h3-11H,1-2H3,(H,21,22)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHASDGDMQPZINY-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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